molecular formula C16H14FN3O B2426577 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-50-8

2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

Cat. No.: B2426577
CAS No.: 868977-50-8
M. Wt: 283.306
InChI Key: IMUCKIIUMKQETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science. This compound features a benzamide moiety substituted with a fluoro group and an imidazo[1,2-a]pyridine ring, making it a valuable scaffold for various chemical and biological studies.

Biochemical Analysis

Cellular Effects

The cellular effects of 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide are currently unknown. Related compounds have shown to have significant effects on cells. For instance, a similar compound, OX14, has been found to inhibit bone resorption in both Sprague Dawley rats and C57BL/6J mice .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. Related compounds have shown to have significant effects over time. For instance, OX14, a similar compound, has been found to have lower short-term skeletal uptake and retention when injected into growing Sprague Dawley rats .

Dosage Effects in Animal Models

A similar compound, OX14, has been found to inhibit bone resorption in both Sprague Dawley rats and C57BL/6J mice, with an antiresorptive potency equivalent to or greater than the comparator bisphosphonates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-fluorobenzoyl chloride with 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The fluoro group in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide derivatives with different functional groups.

Scientific Research Applications

2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as luminescent materials and sensors.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with a similar structure but lacking the fluoro and benzamide substituents.

    2-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide: A similar compound with a chloro group instead of a fluoro group.

    2-methyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide: A derivative with a methyl group instead of a fluoro group.

Uniqueness

2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-14-6-2-1-5-13(14)16(21)18-9-8-12-11-20-10-4-3-7-15(20)19-12/h1-7,10-11H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCKIIUMKQETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.